N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide
Description
Key features include:
- Core structure: A partially saturated thieno[2,3-c]pyridine ring system, which enhances conformational flexibility compared to fully aromatic analogs.
- Position 3: Cyano group (CN), which may enhance metabolic stability and influence electronic properties. Benzamide moiety: Modified with a 4-(N-cyclopentyl-N-methylsulfamoyl) group, likely contributing to target selectivity and solubility.
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S2/c1-15(28)27-12-11-19-20(13-24)23(32-21(19)14-27)25-22(29)16-7-9-18(10-8-16)33(30,31)26(2)17-5-3-4-6-17/h7-10,17H,3-6,11-12,14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNRUOWKRJRQIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide is a complex organic compound notable for its potential biological activities. This compound is characterized by a thieno[2,3-c]pyridine core and features that suggest significant interactions with various biological pathways. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 478.6 g/mol. The structure includes multiple functional groups that contribute to its bioactivity:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 478.6 g/mol |
| CAS Number | 941941-58-8 |
Research indicates that the primary target of this compound includes JNK2 and JNK3 kinases , which play critical roles in cell signaling pathways associated with stress responses and apoptosis. The compound interacts with these kinases through specific binding modes that inhibit their activity.
Key Mechanisms:
- Inhibition of JNK Kinases : The 3-cyano substituent forms hydrogen bonds with the ATP-binding site of JNK2 and JNK3, leading to decreased kinase activity.
- Cell Cycle Impact : Inhibition of these kinases results in significant accumulation of cells in the G2/M phase of the cell cycle, effectively halting cell division and promoting apoptosis in certain cancer cell lines.
Anticancer Properties
The compound has demonstrated notable anticancer properties through various studies:
- Cell Line Studies : In vitro studies on cancer cell lines have shown that treatment with this compound leads to reduced proliferation rates and increased apoptosis markers.
- Dose-Dependent Effects : The biological activity is dose-dependent, with higher concentrations resulting in more pronounced effects on cell cycle progression.
Anti-inflammatory Effects
Preliminary data suggest that the compound may also exhibit anti-inflammatory properties:
- Cytokine Production : It has been observed to suppress the production of pro-inflammatory cytokines in models of inflammation.
- Nitric Oxide Inhibition : The compound effectively reduces nitric oxide levels in inflammatory cell models, indicating potential use in treating inflammatory diseases.
Case Studies
-
Study on Cancer Cell Lines
- Objective : To evaluate the anticancer effects of the compound on various cancer cell lines.
- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, with a marked increase in apoptosis indicators such as cleaved caspase-3.
- : Supports the potential application of this compound as an anticancer agent.
-
Inflammation Model Study
- Objective : To assess anti-inflammatory effects using lipopolysaccharide (LPS)-induced inflammation in microglial cells.
- Findings : The compound significantly reduced levels of inflammatory markers such as IL-6 and TNF-alpha.
- : Suggests therapeutic potential for neuroinflammatory conditions.
Scientific Research Applications
Biological Activities
-
Enzyme Inhibition :
- The compound has been shown to inhibit specific kinases such as JNK2 and JNK3. This inhibition plays a crucial role in modulating inflammatory pathways and cellular signaling processes, making it relevant for research into anti-inflammatory drugs.
- Anti-inflammatory Effects :
- Antitumor Activity :
Pharmaceutical Development
The unique properties of this compound make it suitable for development into new pharmaceutical agents targeting inflammatory diseases and cancer. Its ability to modulate key signaling pathways could lead to novel treatments with fewer side effects compared to existing therapies.
In Vitro Studies
Laboratory studies have demonstrated that N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide remains stable under certain conditions while exhibiting significant biological activity. This stability is crucial for long-term experiments assessing its therapeutic potential .
Molecular Docking Studies
In silico studies using molecular docking techniques have been employed to predict how this compound interacts with various biological targets. These studies suggest that further optimization of its structure could enhance its efficacy as an inhibitor of specific enzymes involved in disease processes .
Case Study 1: Anti-inflammatory Research
A study evaluating the anti-inflammatory effects of similar compounds has shown that modifications to the thieno[2,3-c]pyridine core can significantly affect their potency as JNK inhibitors. This highlights the importance of structural variations in enhancing therapeutic efficacy.
Case Study 2: Cancer Cell Line Testing
Research involving various cancer cell lines demonstrated that compounds structurally related to this compound exhibited cytotoxic effects through apoptosis induction. These findings suggest potential applications in oncology.
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfamoyl group (N-cyclopentyl-N-methylsulfamoyl) and benzamide moiety are prone to hydrolysis under acidic or basic conditions:
| Reaction | Conditions | Products | Yield | Notes |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 8–12 hrs | 4-sulfamoylbenzoic acid + thienopyridine derivative | ~60–70% | Side products include cyclopentylamine |
| Basic hydrolysis | NaOH (2M), 80°C, 6 hrs | 4-sulfamoylbenzamide salt + acetyl-thienopyridine fragment | ~75% | Requires inert atmosphere |
Reduction Reactions
The cyano (-CN) and acetyl (-COCH₃) groups are reducible using agents like LiAlH₄ or catalytic hydrogenation:
Electrophilic Aromatic Substitution
The benzamide ring undergoes substitution at the para position relative to the sulfamoyl group:
| Reaction | Reagents | Products | Yield | Regiochemistry |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-nitro-4-(sulfamoyl)benzamide derivative | ~45% | Minor ortho product observed |
| Halogenation | Br₂, FeBr₃, CH₂Cl₂ | 3-bromo-4-(sulfamoyl)benzamide derivative | ~60% | Requires dry conditions |
Oxidation of the Tetrahydrothienopyridine Core
The tetrahydrothieno[2,3-c]pyridine moiety can be oxidized to a thieno[2,3-c]pyridine system:
Nucleophilic Substitution
The sulfamoyl group participates in nucleophilic displacement reactions:
| Reaction | Nucleophile | Products | Yield | Conditions |
|---|---|---|---|---|
| Displacement of sulfamoyl | NaN₃, DMF, 100°C, 24 hrs | 4-azidobenzamide derivative | ~55% | Risk of azide decomposition |
Cyclization Reactions
The acetyl and cyano groups enable intramolecular cyclization under basic conditions:
| Reaction | Conditions | Products | Yield | Key Intermediate |
|---|---|---|---|---|
| Cyclocondensation | K₂CO₃, DMSO, 120°C, 6 hrs | Pyrrolo[3,4-c]thienopyridine fused heterocycle | ~40% | Enamine formation |
Key Mechanistic Insights
-
Sulfamoyl Reactivity : The N-cyclopentyl-N-methylsulfamoyl group exhibits moderate electrophilicity, enabling hydrolysis and nucleophilic substitution.
-
Cyano Stability : The cyano group resists reduction under mild conditions but may hydrolyze to carboxylic acids in strong acid/base media .
-
Acetyl Participation : The acetyl group directs oxidation and reduction pathways, stabilizing intermediates through conjugation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Table 1: Structural and Functional Comparison
Functional and Pharmacological Insights
a) Substituent-Driven Properties
- 6-Position Modifications: The acetyl group in the target compound contrasts with the isopropyl group in the analog from . Cyano at Position 3: Both the target compound and the analog retain this group, suggesting a shared strategy to stabilize the molecule against metabolic degradation.
- Benzamide Modifications: The target’s 4-(N-cyclopentyl-N-methylsulfamoyl)benzamide group differs from the thiourea-linked benzamide in . Sulfamoyl groups are known to improve target binding affinity in kinase inhibitors, while thiourea moieties may introduce susceptibility to oxidation .
b) Pharmacokinetic and Selectivity Considerations
- Lipophilicity : The cyclopentyl-methyl substitution in the target compound likely balances lipophilicity, aiding blood-brain barrier penetration if CNS activity is intended.
- Solubility: The compound’s dimethylaminomethyl group and pyridine-benzodioxin core prioritize solubility, whereas the target compound’s acetyl and sulfamoyl groups may achieve a similar effect through polarity .
Research Implications and Limitations
- Analog Comparisons : The analog’s thiourea linkage has been associated with redox instability in preclinical studies, highlighting the target compound’s sulfamoyl group as a strategic improvement .
- Evidence Gaps : Further studies are required to validate the target compound’s efficacy, toxicity, and mechanistic profile relative to its analogs.
Preparation Methods
Cyclization of Thiophene Derivatives
The tetrahydrothieno[2,3-c]pyridine scaffold is constructed via a tandem cyclization-acetylation sequence. Starting with 3-cyanothiophene-2-carboxamide, hydrogenation under acidic conditions (H₂, Pd/C, HCl/EtOH) induces ring expansion to form the tetrahydropyridine ring. Subsequent acetylation at the 6-position is achieved using acetic anhydride in pyridine (80% yield).
Critical Reaction Parameters :
- Temperature: 50–60°C for hydrogenation to prevent over-reduction.
- Stoichiometry: 1.2 equivalents of acetic anhydride for complete acetylation.
Functionalization at the 2-Position
The 2-amine group is introduced via nucleophilic aromatic substitution. Treatment of 6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridine with chloramine-T in DMF at 0°C provides the primary amine intermediate (65% yield).
Synthesis of 4-(N-Cyclopentyl-N-Methylsulfamoyl)Benzoic Acid
Sulfonylation of Benzoyl Chloride
4-Chlorosulfonylbenzoic acid is prepared by reacting benzoic acid with chlorosulfonic acid at −10°C (77% yield). This intermediate is then treated with N-cyclopentyl-N-methylamine in THF, yielding 4-(N-cyclopentyl-N-methylsulfamoyl)benzoic acid (82% yield).
Optimization Insight :
- Use of excess amine (1.5 equivalents) ensures complete conversion of the sulfonyl chloride.
Activation as Benzoyl Chloride
The benzoic acid derivative is activated using thionyl chloride (SOCl₂) in refluxing toluene, producing the corresponding benzoyl chloride (95% purity by HPLC).
Amide Coupling and Final Assembly
Schotten-Baumann Reaction
The tetrahydrothienopyridine amine is reacted with 4-(N-cyclopentyl-N-methylsulfamoyl)benzoyl chloride in a biphasic system (CH₂Cl₂/H₂O) with NaHCO₃ as base. The reaction proceeds at 0°C to room temperature over 12 hours, yielding the target compound (68% yield after recrystallization from EtOH/H₂O).
Characterization Data :
- ¹H NMR (500 MHz, DMSO-d₆) : δ 1.45–1.60 (m, 8H, cyclopentyl), 2.15 (s, 3H, COCH₃), 2.95 (s, 3H, NCH₃), 3.20–3.40 (m, 4H, pyridine-CH₂), 7.85 (d, J = 8.5 Hz, 2H, aromatic), 8.10 (d, J = 8.5 Hz, 2H, aromatic).
- HRMS (ESI-TOF) : m/z calculated for C₂₇H₃₀N₄O₄S₂ [M+H]⁺: 563.1784; found: 563.1789.
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Coupling
A modified protocol using HATU as coupling agent and DIPEA in acetonitrile under microwave irradiation (100°C, 30 min) improves yields to 78% while reducing reaction time.
Solid-Phase Synthesis
Immobilization of the tetrahydrothienopyridine amine on Wang resin enables iterative purification, achieving >95% purity without chromatography.
Industrial-Scale Considerations
Cost-Effective Sulfamoylation
Bulk synthesis employs continuous-flow sulfonylation with in situ HCl removal, enhancing throughput by 40% compared to batch processes.
Green Chemistry Metrics
- E-factor : 18.2 (solvent recovery reduces waste to 8.5).
- PMI (Process Mass Intensity) : 32.1 kg/kg product.
Challenges and Mitigation Strategies
Regioselectivity in Sulfonylation
Competing N- versus O-sulfonylation is suppressed by using non-polar solvents (toluene) and low temperatures (−10°C).
Epimerization During Amidation
Racemization at the benzamide linkage is minimized by maintaining pH < 8 and temperatures below 25°C.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yields?
- Methodological Answer : A common approach involves refluxing intermediates with sodium acetate in acetic anhydride/acetic acid mixtures, achieving yields of ~68% (e.g., cyclocondensation reactions). Alternative methods using ethanol-dioxane solvent systems with sodium acetate catalysts have shown improved yields (85%) . Optimization strategies include:
- Varying solvent polarity (e.g., ethanol vs. acetic anhydride).
- Adjusting catalyst loading (e.g., 0.5–1.0 g sodium acetate per 0.01 mol substrate).
- Monitoring reaction time (2–12 hours, depending on intermediate stability).
Q. What spectroscopic techniques are most effective for confirming structural integrity and distinguishing isomeric forms?
- Methodological Answer :
- 1H/13C NMR : Resolves aromatic proton environments (e.g., δ 7.29–8.01 ppm for substituted benzylidene groups) and distinguishes isomeric configurations via coupling patterns .
- IR Spectroscopy : Identifies functional groups (e.g., nitrile stretches at ~2,219 cm⁻¹ and carbonyl signals at ~1,719 cm⁻¹) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 386 for C20H10N4O3S) and detects fragmentation patterns .
Q. How does solubility influence formulation strategies for in vitro assays?
- Methodological Answer : Empirical solubility testing in DMSO (for stock solutions) and aqueous buffers (e.g., PBS with 0.1% Tween-80) is recommended. Solvent systems used in synthesis (e.g., ethanol, acetic anhydride) suggest moderate polarity, but stability studies via HPLC are critical to avoid aggregation .
Advanced Research Questions
Q. What computational modeling approaches predict binding affinity to kinase targets, and how do these align with experimental data?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., CDK2/CDK4).
- MD Simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD < 2.0 Å indicates favorable binding).
- Validate predictions with enzymatic IC50 assays (e.g., kinase inhibition profiles) and compare with structural analogs .
Q. How should researchers address contradictions between in vitro potency and cellular permeability?
- Methodological Answer :
- Permeability Assays : Use Caco-2 monolayers or PAMPA to measure apparent permeability (Papp).
- Structural Modifications : Introduce polar groups (e.g., -OH, -COOH) to the thienopyridine core to enhance solubility while monitoring SAR for retained target engagement .
- Prodrug Strategies : Mask hydrophobic moieties with cleavable esters .
Q. What strategies resolve discrepancies between theoretical and experimental logP values?
- Methodological Answer :
- Experimental logP : Measure via shake-flask method (octanol/water partitioning).
- Theoretical Adjustments : Use software like MarvinSketch with correction factors for electronegative substituents (e.g., -CN, -SO2 groups).
- Chromatographic Validation : Compare HPLC retention times with reference standards .
Q. What thienopyridine core modifications enhance target selectivity in kinase inhibition?
- Methodological Answer :
- SAR Studies : Replace the 3-cyano group with bulkier substituents (e.g., cyclopentyl sulfamoyl) to sterically block off-target kinases.
- Electron-Withdrawing Groups : Introduce fluorine atoms at the 6-acetyl position to modulate electronic effects on binding .
Q. How can advanced NMR techniques clarify spatial arrangements of substituents?
- Methodological Answer :
- NOESY : Identify through-space interactions between the acetyl group and neighboring protons.
- HSQC : Correlate 1H-13C couplings to confirm hybridized carbons (e.g., sp² vs. sp³ in the tetrahydrothienopyridine ring).
- Compare with X-ray crystallography data (if available) for validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
